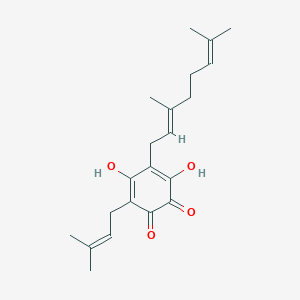
Erectquione A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erectquione A is a natural product found in Hypericum erectum with data available.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Erectquione A, and how can their reproducibility be validated in academic settings?
Methodological Answer: Synthesis protocols for this compound should prioritize reproducibility by documenting reaction conditions (temperature, catalysts, solvents) and purification steps. Validate reproducibility via:
- Comparative analysis : Replicate synthesis using independent batches and compare yield/purity via HPLC or NMR .
- Cross-lab validation : Collaborate with external labs to test protocols under standardized conditions .
- Data transparency : Publish raw spectral data and chromatograms in supplementary materials to enable peer verification .
Q. How can researchers characterize the structural and functional properties of this compound to resolve ambiguities in existing literature?
Methodological Answer: Use a multi-technique approach:
- Spectroscopic profiling : Combine NMR (¹H/¹³C), FT-IR, and X-ray crystallography to confirm molecular structure .
- Functional assays : Pair in vitro bioactivity tests (e.g., enzyme inhibition) with computational docking studies to correlate structure-activity relationships .
- Meta-analysis : Systematically compare findings with prior studies to identify methodological divergences (e.g., solvent effects on conformational stability) .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids or environmental samples)?
Methodological Answer:
- Chromatographic methods : Optimize LC-MS/MS parameters (column type, mobile phase) to enhance selectivity and minimize matrix interference .
- Calibration standards : Use isotope-labeled internal standards (e.g., ¹³C-Erectquione A) to correct for recovery variations .
- Validation protocols : Follow ICH guidelines for accuracy, precision, and limit of detection (LOD) quantification .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the environmental fate and ecotoxicological effects of this compound?
Methodological Answer: Adopt a tiered framework:
- Phase 1 (Lab-scale) : Conduct OECD-compliant biodegradation and bioaccumulation assays under controlled conditions (pH, temperature) .
- Phase 2 (Microcosm) : Simulate real-world scenarios (e.g., soil-water systems) to assess metabolite formation and trophic transfer .
- Theoretical integration : Link results to conceptual models (e.g., fugacity models) to predict long-term ecosystem impacts .
Q. How can researchers address contradictions in reported bioactivity data for this compound across different experimental systems?
Methodological Answer:
- Source triangulation : Compare experimental variables (cell lines, assay endpoints, dosing regimens) to identify confounding factors .
- Multivariate analysis : Apply PCA or cluster analysis to isolate variables (e.g., solvent polarity, protein binding) driving divergent outcomes .
- Replication studies : Design multi-center trials using harmonized protocols to validate dose-response consistency .
Q. What strategies are effective for validating computational models (e.g., QSAR, molecular dynamics) predicting this compound’s interactions with biological targets?
Methodological Answer:
- Experimental benchmarking : Validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
- Uncertainty quantification : Use Monte Carlo simulations to assess model robustness against parameter variability (e.g., force field selection) .
- Cross-validation : Compare results across multiple software platforms (e.g., AutoDock vs. Schrödinger) to mitigate algorithmic bias .
Q. What methodological considerations are critical for assessing this compound’s stability under varying storage and processing conditions?
Methodological Answer:
- Stress testing : Expose samples to accelerated degradation conditions (light, heat, oxidation) and monitor decomposition via UPLC-UV .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from high-temperature stability data .
- Container compatibility : Test leaching effects of storage materials (glass vs. polymer) on compound integrity .
Q. How can researchers determine the limit of detection (LOD) and quantification (LOQ) for this compound in trace-level environmental monitoring?
Methodological Answer:
- Signal-to-noise optimization : Use iterative gradient elution in LC-MS to enhance peak resolution .
- Statistical calibration : Calculate LOD/LOQ via 3σ and 10σ criteria from blank sample replicates .
- Matrix-matched standards : Prepare calibration curves in site-specific matrices (e.g., river water) to account for ion suppression .
Q. What experimental frameworks integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate this compound’s mechanism of action?
Methodological Answer:
- Systems biology : Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (KEGG, GO) to identify perturbed networks .
- Temporal sampling : Collect time-series data to distinguish primary targets from compensatory mechanisms .
- Data fusion : Apply machine learning (e.g., random forests) to integrate omics layers and prioritize key biomarkers .
Q. How should dose-response relationships for this compound be analyzed to account for non-linear or hormetic effects in toxicity studies?
Methodological Answer:
- Model selection : Compare Hill, Weibull, and biphasic models using AIC/BIC criteria to identify best-fit curves .
- Threshold detection : Apply breakpoint regression to pinpoint inflection points in dose-response data .
- Biological replication : Use in vivo models (e.g., zebrafish embryos) to confirm hormesis at organismal levels .
特性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-6-(3-methylbut-2-enyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C21H28O4/c1-13(2)7-6-8-15(5)10-12-17-18(22)16(11-9-14(3)4)19(23)21(25)20(17)24/h7,9-10,22,24H,6,8,11-12H2,1-5H3/b15-10+ |
InChIキー |
OXDKRQBRJWYFPA-XNTDXEJSSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)C)C |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)C)C |
同義語 |
erectquione A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















